molecular formula C6H3ClN2 B2651520 4-Chloro-6-ethynylpyrimidine CAS No. 1211535-06-6

4-Chloro-6-ethynylpyrimidine

Cat. No.: B2651520
CAS No.: 1211535-06-6
M. Wt: 138.55
InChI Key: HCGULTIHTAGFAJ-UHFFFAOYSA-N
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Description

4-Chloro-6-ethynylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Scientific Research Applications

4-Chloro-6-ethynylpyrimidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the synthesis of materials with specific electronic or optical properties.

Safety and Hazards

4-Chloro-6-ethynylpyrimidine may cause symptoms of overexposure such as headache, dizziness, tiredness, nausea, and vomiting. It is a corrosive material .

Future Directions

Research on pyrimidines, including 4-Chloro-6-ethynylpyrimidine, is ongoing. Future directions include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and finally, anti-inflammatory and hormonal drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethynylpyrimidine typically involves the chlorination of 6-ethynylpyrimidine. One common method includes the use of phosphorus oxychloride (POCl₃) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-Ethynylpyrimidine} + \text{POCl}_3 \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-ethynylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include amines, thiols, and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Coupling Reactions: Reagents such as palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Reactions: Products include 4-amino-6-ethynylpyrimidine and 4-thio-6-ethynylpyrimidine.

    Coupling Reactions: Products include various substituted pyrimidines with extended conjugation.

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethynylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The ethynyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

    4-Chloro-6-ethylpyrimidine: Similar in structure but with an ethyl group instead of an ethynyl group.

    4-Chloro-6-methylpyrimidine: Contains a methyl group at position 6.

    4-Chloro-6-phenylpyrimidine: Contains a phenyl group at position 6.

Uniqueness: 4-Chloro-6-ethynylpyrimidine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming extended conjugated systems. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific properties.

Properties

IUPAC Name

4-chloro-6-ethynylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c1-2-5-3-6(7)9-4-8-5/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGULTIHTAGFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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